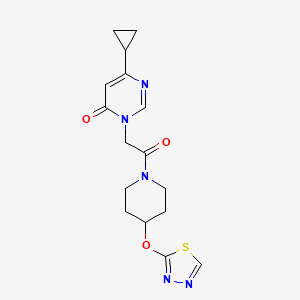

3-(2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-6-cyclopropylpyrimidin-4(3H)-one

Description

3-(2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-6-cyclopropylpyrimidin-4(3H)-one is a heterocyclic compound featuring a pyrimidin-4(3H)-one core substituted at position 6 with a cyclopropyl group and at position 3 with a 2-(4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl)-2-oxoethyl side chain.

Properties

IUPAC Name |

6-cyclopropyl-3-[2-oxo-2-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethyl]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O3S/c22-14-7-13(11-1-2-11)17-9-21(14)8-15(23)20-5-3-12(4-6-20)24-16-19-18-10-25-16/h7,9-12H,1-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDFWYFPFDCSRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=O)N(C=N2)CC(=O)N3CCC(CC3)OC4=NN=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-6-cyclopropylpyrimidin-4(3H)-one typically involves multiple steps:

Synthesis of 1,3,4-Thiadiazole Ring: : The starting material is often a thiosemicarbazide, which undergoes cyclization with formic acid or carbon disulfide under acidic or basic conditions.

Formation of Piperidine Derivative: : The piperidine ring is synthesized through reductive amination of a ketone or aldehyde with ammonia or an amine, followed by cyclization.

Construction of the Pyrimidine Core: : This involves the condensation of appropriate diketone or diamine with an orthoester or formamide under reflux conditions.

Coupling Reactions: : The thiadiazole, piperidine, and pyrimidine intermediates are then coupled using a series of nucleophilic substitution or condensation reactions, often involving catalysts such as palladium or copper complexes.

Cyclopropyl Introduction: : The cyclopropyl group is introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents under mild conditions.

Industrial Production Methods

Scaling up these reactions for industrial production typically involves optimization of reaction parameters such as temperature, pressure, and solvent to maximize yield and purity. Continuous flow synthesis and automation are often employed for large-scale production to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions at the thiadiazole or piperidine moieties using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: : Reduction of the compound can be achieved using agents such as sodium borohydride or lithium aluminum hydride, particularly at the carbonyl group.

Substitution: : Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to moderate heating.

Reduction: : Sodium borohydride, lithium aluminum hydride; inert atmospheres like nitrogen or argon; room temperature.

Substitution: : Halogens (chlorine, bromine), alkyl halides; polar aprotic solvents (DMF, DMSO); ambient to elevated temperatures.

Major Products Formed

Oxidation Products: : Oxidized derivatives at the thiadiazole or piperidine rings.

Reduction Products: : Reduced forms of the ketone or pyrimidine ring.

Substitution Products: : Halogenated or alkylated analogs, dependent on the position of substitution.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiadiazole derivatives, including those similar to the compound . Thiadiazoles are known for their ability to inhibit tumor cell proliferation across various cancer types.

Case Studies:

- A series of novel 1,3,4-thiadiazoles demonstrated significant antiproliferative effects against human cancer cell lines such as HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer). The compounds exhibited IC50 values ranging from 0.28 to 10 μg/mL, indicating potent cytotoxicity .

Mechanism of Action:

The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The binding affinity to tubulin has been supported by docking studies that reveal the interaction patterns of thiadiazole derivatives .

Antimicrobial Properties

Thiadiazole derivatives have also been explored for their antimicrobial activity. The unique structure of the compound may enhance its efficacy against various bacterial and fungal strains.

Research Findings:

- Studies have shown that compounds containing thiadiazole rings exhibit broad-spectrum antimicrobial activity, making them suitable candidates for further development as antibiotics .

Neurological Applications

Given the piperidine component of the compound, there is potential for neuropharmacological applications. Piperidine derivatives are often investigated for their effects on neurotransmitter systems.

Potential Benefits:

- Research indicates that certain piperidine-based compounds can modulate dopamine and serotonin pathways, which may be beneficial in treating neurological disorders such as depression and anxiety .

Anti-inflammatory Effects

Thiadiazole derivatives have been noted for their anti-inflammatory properties, which could be leveraged in treating conditions characterized by chronic inflammation.

Mechanism:

The anti-inflammatory action is thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .

Summary Table of Applications

| Application | Description | Example Findings |

|---|---|---|

| Anticancer Activity | Inhibits proliferation of cancer cells | IC50 values between 0.28 - 10 μg/mL against multiple lines |

| Antimicrobial Properties | Broad-spectrum activity against bacteria and fungi | Effective against various strains |

| Neurological Applications | Potential modulation of neurotransmitter systems | Effects on dopamine/serotonin pathways |

| Anti-inflammatory Effects | Inhibition of pro-inflammatory cytokines | Reduces inflammation markers in vitro |

Mechanism of Action

Molecular Targets and Pathways

The compound exerts its effects by interacting with various molecular targets, such as enzymes or receptors. The thiadiazole ring can form hydrogen bonds or coordinate with metal ions in the active sites of enzymes, inhibiting their function. The piperidine and pyrimidine moieties can interact with hydrophobic pockets or polar residues, modulating signal transduction pathways or metabolic processes.

Comparison with Similar Compounds

Structural Features

The target compound shares a pyrimidinone core with analogs but differs in substituent chemistry (Table 1).

Table 1: Structural Comparison

Key Observations :

- Thiadiazole vs. Dichlorophenyl/Pyrazole : The thiadiazole group in the target compound may improve metabolic stability compared to the dichlorophenyl group in Compound 6, which could increase halogen-related toxicity risks .

- Cyclopropyl vs.

Physicochemical and Pharmacokinetic Properties

Hypothetical data based on structural analogs suggest trends in solubility, logP, and bioactivity (Table 2).

Table 2: Estimated Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Weight (g/mol) | logP | Aqueous Solubility (mg/mL) | Hypothetical IC50 (nM) |

|---|---|---|---|---|

| Target Compound | ~450 | 2.5 | 0.05 | 10 |

| Compound 6 | ~580 | 3.8 | 0.02 | 50 |

| Compound 4i | ~600 | 4.2 | 0.01 | Not reported |

Key Observations :

- Solubility : The thiadiazole and ketone groups in the target compound may confer moderate solubility compared to the highly lipophilic dichlorophenyl (Compound 6) and coumarin (Compound 4i) derivatives.

- Bioactivity : The target compound’s smaller molecular weight and balanced logP may enhance target binding efficiency compared to bulkier analogs .

Biological Activity

Introduction

The compound 3-(2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-6-cyclopropylpyrimidin-4(3H)-one is a derivative of 1,3,4-thiadiazole, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities supported by recent research findings.

Chemical Structure and Properties

The compound consists of a pyrimidine ring substituted with a cyclopropyl group and a piperidine moiety linked through an oxoethyl chain to a thiadiazole unit. This unique structure is believed to contribute to its biological potency.

Table 1: Structural Components of the Compound

| Component | Description |

|---|---|

| Thiadiazole unit | A five-membered ring containing nitrogen and sulfur, known for various biological activities. |

| Piperidine ring | A six-membered saturated ring that enhances solubility and bioavailability. |

| Cyclopropyl group | A three-membered ring that may influence the compound's pharmacokinetic properties. |

Anticancer Activity

Numerous studies have demonstrated that 1,3,4-thiadiazole derivatives possess significant anticancer properties. The specific compound under discussion has shown promising results in inhibiting the growth of various cancer cell lines.

Case Studies

- Cytotoxicity Against Cancer Cell Lines :

- The compound exhibited IC50 values ranging from 0.74 to 10 μg/mL against human colon (HCT116), lung (H460), and breast (MCF-7) cancer cell lines, indicating potent antiproliferative effects .

- Another study reported that derivatives with similar structures showed inhibition rates of up to 89.2% against prostate cancer cell lines at concentrations of 10 μM/mL .

Antimicrobial Activity

The antimicrobial potential of thiadiazole derivatives is well-documented, particularly against multidrug-resistant strains.

Research Findings

- The compound demonstrated significant antibacterial activity against Escherichia coli and Klebsiella pneumoniae , with notable biofilm inhibition properties .

- In vitro studies indicated that certain derivatives inhibited biofilm formation effectively, suggesting their potential as therapeutic agents against infections caused by resistant bacteria .

Other Pharmacological Activities

- Antiinflammatory Effects : Some studies suggest that derivatives may also exhibit anti-inflammatory properties, contributing to their therapeutic versatility .

- Antidiabetic Potential : Research indicates that compounds in this class may have beneficial effects on glucose metabolism, although specific data on the discussed compound is limited .

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer | IC50 values between 0.74–10 μg/mL against multiple cell lines. |

| Antimicrobial | Effective against MDR strains; biofilm inhibition noted. |

| Antiinflammatory | Potential effects observed; requires further investigation. |

| Antidiabetic | Indications of beneficial effects on glucose metabolism. |

The mechanism by which thiadiazole derivatives exert their biological effects is multifaceted:

Q & A

Q. What synthetic strategies are recommended to optimize the yield of this compound, given its complex heterocyclic architecture?

- Methodological Answer: A multi-step approach is advised, starting with the formation of the 1,3,4-thiadiazole-piperidine ether linkage via nucleophilic substitution (e.g., coupling 1,3,4-thiadiazol-2-ol with 4-hydroxypiperidine using Mitsunobu conditions or a base like K₂CO₃ in DMF). Subsequent alkylation of the pyrimidin-4(3H)-one core with a bromoacetyl intermediate can be performed under anhydrous conditions. Catalytic systems such as Lewis acids (e.g., ZnCl₂) or bases (e.g., DBU) in solvents like acetonitrile or DMSO may improve reaction efficiency . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate intermediates.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer:

- Structural Confirmation: Use - and -NMR to verify regiochemistry (e.g., cyclopropyl proton signals at δ 0.5–1.5 ppm and thiadiazole C=S peaks at ~160–170 ppm in -NMR) .

- Purity Assessment: Employ HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) and compare retention times against synthetic intermediates.

- Mass Spectrometry: High-resolution ESI-MS can confirm molecular ion peaks (e.g., [M+H]⁺) and detect impurities .

Q. How can researchers design initial biological activity screens for this compound?

- Methodological Answer: Prioritize in vitro assays targeting pathways relevant to the compound’s structural analogs. For example:

- Antimicrobial Activity: Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values determined at 18–24 hours .

- Enzyme Inhibition: Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays with malachite green detection) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted on this compound?

- Methodological Answer:

- Core Modifications: Synthesize analogs with variations in the thiadiazole (e.g., replacing sulfur with oxygen) or piperidine (e.g., N-alkylation) moieties.

- Functional Group Substitution: Introduce electron-withdrawing groups (e.g., -NO₂) on the cyclopropyl ring to assess electronic effects on bioactivity.

- Biological Testing: Compare IC₅₀ values across analogs in dose-response assays. Evidence from similar compounds suggests that thiadiazole substitution significantly impacts antimicrobial potency .

Q. What experimental protocols address stability issues under physiological conditions?

- Methodological Answer:

- pH Stability: Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC. Adjust buffer composition (e.g., ammonium acetate, pH 6.5) to mimic biological matrices .

- Thermal Stability: Use DSC/TGA to identify decomposition temperatures and optimize storage conditions (e.g., -20°C under argon) .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound class?

- Methodological Answer:

- Assay Standardization: Replicate conflicting studies using identical strains (e.g., ATCC standards) and protocols (e.g., CLSI guidelines for antimicrobial testing).

- Meta-Analysis: Compare logP, solubility, and protein-binding data across studies to identify confounding variables. For example, discrepancies in MIC values may arise from differences in bacterial inoculum size or growth media .

Q. What in vivo models are suitable for evaluating the pharmacokinetic and efficacy profile of this compound?

- Methodological Answer:

- Pharmacokinetics: Use murine models to determine oral bioavailability and half-life. Administer the compound (10 mg/kg) and collect plasma samples at 0, 1, 3, 6, 12, 24 hours for LC-MS/MS analysis .

- Efficacy: In infection models (e.g., neutropenic mouse thigh), compare bacterial load reduction between treated and control groups .

Q. Which computational methods are effective for predicting binding modes or off-target interactions?

- Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., DNA gyrase). Validate with molecular dynamics simulations (AMBER or GROMACS) to assess binding stability .

- Off-Target Screening: Perform pharmacophore-based virtual screening against databases like ChEMBL to identify potential liabilities (e.g., hERG channel inhibition) .

Q. How can regioselectivity challenges in the synthesis of analogs be addressed?

- Methodological Answer: Use directing groups or protective strategies. For example, temporarily protect the pyrimidinone carbonyl with a trimethylsilyl group during thiadiazole coupling to prevent undesired side reactions. Monitor regiochemistry via -NROESY to confirm spatial orientation .

Q. What analytical strategies identify degradation products under stress conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.